3alpha-Hydroxydesoxy Artemether 3alpha-Hydroxydesoxy Artemether An impurity of Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.
Brand Name: Vulcanchem
CAS No.: 174097-70-2
VCID: VC0193796
InChI: InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1
SMILES: CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C
Molecular Formula: C16H26O5
Molecular Weight: 298.38

3alpha-Hydroxydesoxy Artemether

CAS No.: 174097-70-2

Cat. No.: VC0193796

Molecular Formula: C16H26O5

Molecular Weight: 298.38

Purity: > 95%

* For research use only. Not for human or veterinary use.

3alpha-Hydroxydesoxy Artemether - 174097-70-2

Specification

CAS No. 174097-70-2
Molecular Formula C16H26O5
Molecular Weight 298.38
IUPAC Name (1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol
Standard InChI InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1
SMILES CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C
Appearance White Solid

Introduction

Chemical Identity and Properties

3alpha-Hydroxydesoxy Artemether, also known as (1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol, is a derivative related to the artemisinin family of compounds. This chemical entity possesses specific physicochemical properties that distinguish it from artemether while maintaining structural similarities.

Basic Chemical Information

The fundamental chemical information for 3alpha-Hydroxydesoxy Artemether is summarized in Table 1, providing essential identification and characterization data.

Table 1: Chemical Identification Data for 3alpha-Hydroxydesoxy Artemether

ParameterValue
CAS Registry Number174097-70-2
Molecular FormulaC16H26O5
Molecular Weight298.38 g/mol
Physical AppearanceWhite Solid
Purity (Typical)> 95%
PubChem Compound ID71748978

Structural Characteristics

3alpha-Hydroxydesoxy Artemether possesses a complex polycyclic structure characteristic of artemisinin derivatives. The compound contains a unique arrangement of oxygen-containing rings with specific stereochemistry. The structural representation can be described using various chemical notations:

  • Standard InChI: InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1

  • SMILES Notation: CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C

The structural arrangement features key functional groups including hydroxyl and methoxy groups, which contribute to its pharmacokinetic properties and its role as an artemether-related compound.

Relationship to Artemether

3alpha-Hydroxydesoxy Artemether is primarily identified as an impurity of artemether, which is a crucial antimalarial medication used in the treatment of drug-resistant strains of Plasmodium falciparum malaria.

Artemether Background

Artemether belongs to the artemisinin class of antimalarial drugs and has become a cornerstone in malaria treatment protocols worldwide. It acts by inhibiting nucleic acid and protein synthesis in the malaria parasite, providing rapid symptomatic relief by reducing parasite load . Artemether is commonly administered in combination with lumefantrine for improved efficacy, offering rapid onset of action with quick clearance from the body .

Formation During Synthesis

The formation of 3alpha-Hydroxydesoxy Artemether likely occurs during artemether synthesis processes. The production of artemether typically involves the reduction of artemisinin to dihydroartemisinin followed by methylation . During this process, various side reactions and incomplete conversions can lead to the formation of impurities such as 3alpha-Hydroxydesoxy Artemether.

Modern synthesis methods, such as the single-pot conversion described in patent literature, aim to improve efficiency while minimizing impurity formation. These methods typically involve:

  • Dissolving artemisinin in dry methanol at room temperature

  • Adding sodium borohydride with stirring at 0 to -5°C for approximately 2 hours

  • Adding an acid catalyst at cooling temperature

  • Further stirring of the reaction mixture for about 2 hours at room temperature

This streamlined approach eliminates the need to isolate dihydroartemisinin, potentially affecting the impurity profile of the final product.

Analytical Considerations

The identification and quantification of 3alpha-Hydroxydesoxy Artemether are essential aspects of quality control in artemether production and formulation.

Detection Methods

Analytical procedures for detecting 3alpha-Hydroxydesoxy Artemether typically employ chromatographic techniques, particularly high-performance liquid chromatography (HPLC). These methods are crucial for:

  • Quality control during artemether production

  • Stability testing of artemether formulations

  • Pharmacokinetic studies involving artemether metabolism

Significance in Quality Control

As an identified impurity of artemether, 3alpha-Hydroxydesoxy Artemether is monitored during pharmaceutical manufacturing processes to ensure that final products meet established purity standards. Regulatory guidelines typically establish acceptable limits for such impurities in pharmaceutical preparations.

Structural Comparison with Artemether

Understanding the structural differences between 3alpha-Hydroxydesoxy Artemether and artemether provides insights into their respective properties and potential biological activities.

Key Differences

The primary structural distinctions between 3alpha-Hydroxydesoxy Artemether and artemether relate to specific functional groups and stereochemistry, which may influence their pharmacokinetic and pharmacodynamic properties. The presence of a hydroxyl group at the 3-alpha position in 3alpha-Hydroxydesoxy Artemether represents a key distinguishing feature.

Pharmacological Implications

Although research specifically focused on 3alpha-Hydroxydesoxy Artemether's pharmacological properties is limited, its structural relationship to artemether suggests potential relevance in understanding artemether's action and metabolism.

Role in Metabolism

3alpha-Hydroxydesoxy Artemether might represent a metabolite or degradation product related to artemether metabolism. Artemether undergoes extensive metabolism in the body, and understanding related compounds like 3alpha-Hydroxydesoxy Artemether could provide insights into its metabolic pathways and clearance mechanisms.

Research Applications

3alpha-Hydroxydesoxy Artemether has several potential applications in research contexts, particularly in pharmaceutical development and quality assurance.

Reference Standards

The compound serves as an important reference standard in analytical chemistry, particularly for:

  • Method development and validation for artemether analysis

  • Impurity profiling during artemether production

  • Stability-indicating assay development

Structure-Activity Studies

As a structural analog of artemether, 3alpha-Hydroxydesoxy Artemether may contribute to structure-activity relationship studies aimed at developing next-generation antimalarial compounds with improved properties.

Future Research Directions

Several promising avenues exist for further exploration of 3alpha-Hydroxydesoxy Artemether and its significance.

Biological Evaluation

Dedicated studies to evaluate the potential biological activity of 3alpha-Hydroxydesoxy Artemether against various strains of malaria parasites would provide valuable insights into its pharmacological significance.

Metabolism Studies

Investigating the potential role of 3alpha-Hydroxydesoxy Artemether in artemether metabolism could enhance understanding of artemether's pharmacokinetic profile and help optimize dosing regimens.

Synthetic Approaches

Development of specific synthetic routes to produce 3alpha-Hydroxydesoxy Artemether with high purity would facilitate further research into this compound and potentially enable more detailed structural and functional studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator